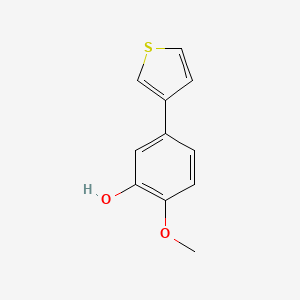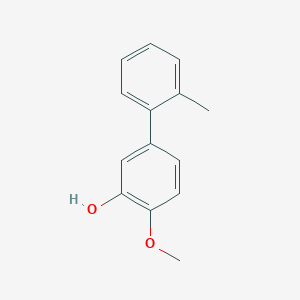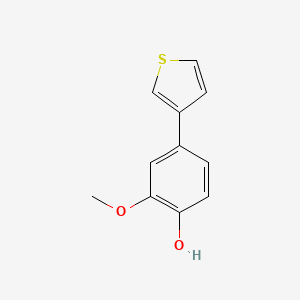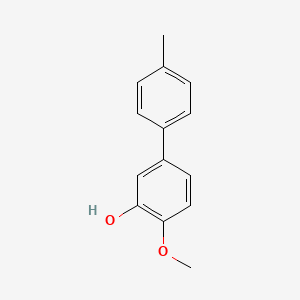
4-(Furan-2-yl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Furan-2-yl)-2-methoxyphenol (95%) is an organic compound that is widely used in scientific research. It is a key component in the synthesis of numerous compounds and is used in a variety of research applications. This article will discuss the synthesis method of 4-(Furan-2-yl)-2-methoxyphenol (95%), its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
4-(Furan-2-yl)-2-methoxyphenol (95%) is used in a variety of scientific research applications. It is used as a building block for the synthesis of numerous compounds, including drugs, dyes, and fragrances. It is also used as a reagent in organic synthesis, particularly in the synthesis of polymers and natural products. Additionally, it has been used in the production of polyurethane foam and in the synthesis of polyhydroxyalkanoates.
Mécanisme D'action
The mechanism of action of 4-(Furan-2-yl)-2-methoxyphenol (95%) is not well understood. However, it is hypothesized that the compound acts as a catalyst in the synthesis of polymers and natural products. Additionally, it is believed to act as a reducing agent in the reduction of carboxylic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Furan-2-yl)-2-methoxyphenol (95%) are not well understood. However, it is believed to have a low toxicity and does not appear to have any adverse effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Furan-2-yl)-2-methoxyphenol (95%) has several advantages for use in lab experiments. It is relatively inexpensive and widely available, making it an ideal reagent for synthesizing numerous compounds. Additionally, it is relatively stable and has a low toxicity, making it a safe reagent to use in the laboratory. However, it has several limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic reactions.
Orientations Futures
There are numerous potential future directions for research involving 4-(Furan-2-yl)-2-methoxyphenol (95%). These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of drugs, dyes, fragrances, and polymers. Additionally, further research could be conducted into its solubility in water and organic solvents, as well as its stability and toxicity. Finally, further research could be conducted into its potential applications in the production of polyurethane foam and in the synthesis of polyhydroxyalkanoates.
Méthodes De Synthèse
4-(Furan-2-yl)-2-methoxyphenol (95%) is typically synthesized using a two-step process. First, a phenol is reacted with furan-2-carboxaldehyde in an acidic medium to form a 4-hydroxy-2-methoxyfuran-3-carboxylic acid. This reaction is typically conducted in a solvent such as acetic acid or ethanol. The second step involves the reduction of the carboxylic acid to form the desired 4-(Furan-2-yl)-2-methoxyphenol (95%). This reaction is typically conducted in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Propriétés
IUPAC Name |
4-(furan-2-yl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-13-11-7-8(4-5-9(11)12)10-3-2-6-14-10/h2-7,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDECXMBCSKVAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685395 |
Source


|
| Record name | 4-(Furan-2-yl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-YL)-2-methoxyphenol | |
CAS RN |
1261988-69-5 |
Source


|
| Record name | 4-(Furan-2-yl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


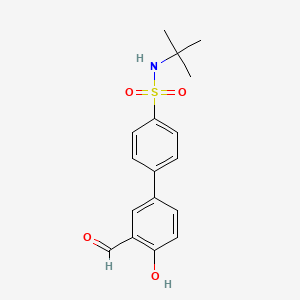
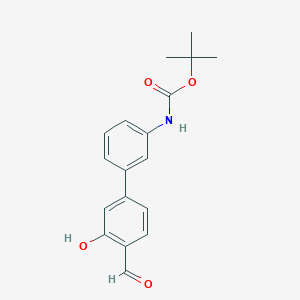
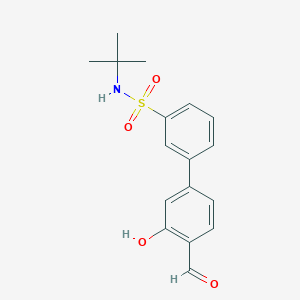
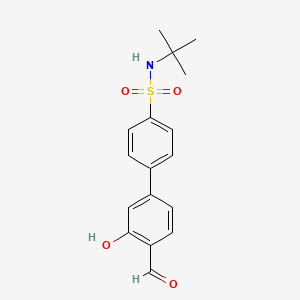
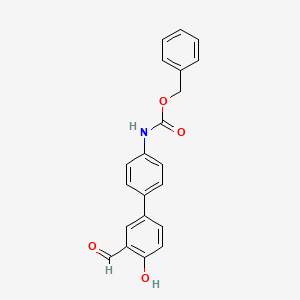


![2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379265.png)

